

synthesis route for 4-(Morpholin-4-yl)-piperidine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Morpholin-4-yl)-piperidine dihydrochloride

Cat. No.: B1288028

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **4-(Morpholin-4-yl)-piperidine Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)-piperidine and its dihydrochloride salt are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of both the morpholine and piperidine scaffolds makes it a crucial building block for various biologically active compounds, including kinase inhibitors used in cancer therapy, such as Alectinib.^[1] This guide provides a detailed overview of the primary synthetic routes for **4-(Morpholin-4-yl)-piperidine dihydrochloride**, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthesis Routes

The synthesis of 4-(Morpholin-4-yl)-piperidine primarily revolves around two main strategies:

- Reductive Amination: This is the most common approach, involving the reaction of a 4-piperidone derivative with morpholine, followed by the reduction of the resulting enamine or

iminium ion intermediate. The choice of protecting group on the piperidine nitrogen is a key variable in this route.

- Nucleophilic Substitution: This method involves the formation of the morpholine ring by reacting a 4-aminopiperidine derivative with a suitable dielectrophile, such as bis(2-bromoethyl) ether.

Following the synthesis of the free base, 4-(Morpholin-4-yl)-piperidine, the dihydrochloride salt is typically prepared by treating the base with hydrochloric acid.

Experimental Protocols

Route 1: Reductive Amination

Method A: Starting from N-Boc-4-piperidone

This route involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone, followed by the deprotection of the Boc group and subsequent salt formation.

Step 1: Synthesis of tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate In a 250 mL three-necked flask, N-tert-butoxycarbonyl-4-piperidone (10.0g, 50 mmol) is dissolved in anhydrous methanol (100 mL).^[1] Acetic acid and morpholine (4.78g, 55 mmol) are slowly added to the solution.^[1] Subsequently, 10% palladium on carbon (1g) is added. The mixture is then placed under a hydrogen atmosphere and stirred overnight.^[1] Completion of the reaction is monitored by gas chromatography. After the reaction is complete, the solvent is removed by evaporation. The resulting residue is dissolved in dichloromethane and washed with a small amount of water. The organic layer is separated, dried, and purified by column chromatography (using a dichloromethane:methanol = 20:1 eluent) to yield the product as a white solid.^[1]

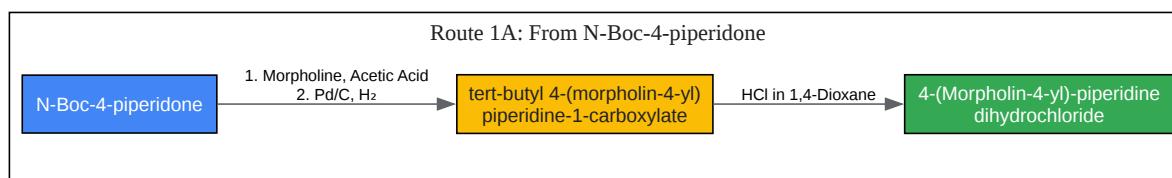
Step 2: Synthesis of 4-(Morpholin-4-yl)-piperidine and its Dihydrochloride Salt The tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate (9.0g, 33 mmol) is placed in a 100 mL three-necked flask. A solution of hydrochloric acid in 1,4-dioxane is added, and the mixture is stirred.^[1] The resulting precipitate is collected by filtration to give the dihydrochloride salt as a white solid.^[1] To obtain the free base, the solid can be neutralized with a suitable base.^[1]

Method B: Starting from N-Benzyl-4-piperidone

This pathway involves an initial reductive amination to form the N-benzylated intermediate, followed by a debenzylation step via catalytic hydrogenation.

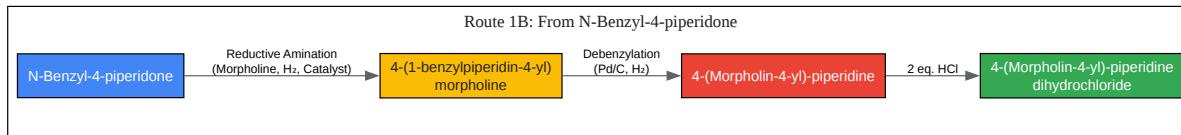
Step 1: Synthesis of 4-(1-benzylpiperidin-4-yl)morpholine A common method involves the reaction of 1-benzyl-4-piperidone with morpholine.^{[2][3]} A patent describes heating 1-benzyl-4-piperidone and morpholine in a toluene solvent to 110°C.^[2] Another approach performs the reductive amination in a one-pot reaction under a hydrogen atmosphere (up to 1 MPa) in the presence of a platinum or palladium catalyst.^[3]

Step 2: Synthesis of 4-(Morpholin-4-yl)-piperidine (Debenzylation) The N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) is dissolved in methanol (400 mL).^[4] To this solution, 10% palladium on carbon catalyst (5.2 g) is added.^[4] The mixture is hydrogenated at room temperature for 18 hours under a hydrogen pressure of 50 psi.^[4] Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated to yield a colorless oily substance which crystallizes upon standing.^[4]


Step 3: Formation of the Dihydrochloride Salt The resulting 4-(Morpholin-4-yl)-piperidine free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid (e.g., HCl in 1,4-dioxane or another appropriate solvent) to precipitate the dihydrochloride salt.^[1]

Quantitative Data Summary

Synthesis Route	Starting Material	Key Reagents & Conditions	Intermediate Product	Intermediate Yield	Final Product	Final Yield	Purity	Reference
Route 1A	N-Boc-4-piperidone (10.0g)	Morpholine, Pd/C, H ₂ , MeOH	tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate	9.0g	4-(Morpholin-4-yl)-piperidine salt	9.2g	White Solid	[1]
Route 1B	N-benzyl-4-(4-morpholinyl)piperidine (41.59g)	10% Pd/C, H ₂ (50 psi), MeOH	-	-	4-(Morpholin-4-yl)-piperidine	25.29g (93%)	Colorless Oil/Solid	[4]


Synthesis Pathway Visualizations

Below are the graphical representations of the core synthesis routes for **4-(Morpholin-4-yl)-piperidine dihydrochloride**.

[Click to download full resolution via product page](#)

Caption: Route 1A via Reductive Amination of N-Boc-4-piperidone.

[Click to download full resolution via product page](#)

Caption: Route 1B via Reductive Amination and Debenzylation.

Conclusion

The synthesis of **4-(Morpholin-4-yl)-piperidine dihydrochloride** is well-established, with reductive amination being the most prevalent and efficient strategy. The choice between using an N-Boc or N-benzyl protected 4-piperidone derivative depends on factors such as reagent availability, cost, and desired scale of production. The N-Boc route offers a straightforward deprotection step, while the N-benzyl route requires catalytic hydrogenation. Both methods provide good to excellent yields. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]

- 2. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents
[patents.google.com]
- 3. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine - Google Patents
[patents.google.com]
- 4. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]
- To cite this document: BenchChem. [synthesis route for 4-(Morpholin-4-yl)-piperidine dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1288028#synthesis-route-for-4-morpholin-4-yl-piperidine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com